6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that draws attention due to its structural complexity and the presence of multiple functional groups. This hybrid molecule features a pyrimidine-dione core, connected to a triazole ring through a benzylthio linkage. Such architecture suggests potential utility in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the stepwise formation of the triazole and pyrimidine rings. The procedure starts with the synthesis of the triazole intermediate via a reaction between benzylthiol and 4-phenyl-1,2,4-triazole-3-thiol, often catalyzed by a base under reflux conditions. The intermediate is then coupled with a pyrimidine derivative using an appropriate coupling reagent.
Industrial Production Methods
Scaling up this synthesis for industrial purposes involves optimizing reaction conditions for higher yields and purity. Key steps include employing continuous flow reactors to maintain controlled reaction environments and utilizing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the sulfur atom in the benzylthio group, forming sulfoxides and sulfones under mild conditions with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The pyrimidine and triazole rings offer sites for reduction, commonly using hydride donors like sodium borohydride in mild conditions.
Substitution: : Substitution reactions occur primarily at the benzylthio group, where nucleophiles can replace the sulfur-containing side chain.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Sodium hydride, alkyl halides.
Major Products
The reactions yield a variety of products including sulfoxides, sulfones, and substituted derivatives depending on the conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its various functional groups enable diverse chemical modifications.
Biology and Medicine
The biological relevance stems from its structural similarity to nucleoside analogs, suggesting potential antiviral or anticancer properties. Ongoing research investigates its activity against specific targets in diseases.
Industry
Industrially, it can be used in the development of specialty chemicals and advanced materials, given its unique functional groups.
Mechanism of Action
The compound exerts its effects through interactions with nucleophilic and electrophilic sites on biomolecules. Its pyrimidine ring can mimic nucleobases, potentially interfering with DNA or RNA functions. The sulfur linkage provides additional sites for binding to target proteins, influencing their activity.
Comparison with Similar Compounds
6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione stands out due to its combination of a triazole and pyrimidine moiety. Similar compounds include:
4-(benzylthio)-1,2,4-triazole derivatives
2,4-dioxo-5-methylpyrimidine derivatives
These compounds share structural elements but differ in functional group arrangements, influencing their reactivity and applications.
There you go! A comprehensive dive into the fascinating world of this compound. Happy exploring!
Properties
IUPAC Name |
6-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18-12-15(21-19(27)22-18)11-17-23-24-20(25(17)16-9-5-2-6-10-16)28-13-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H2,21,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCLPNKCXBSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.